3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-8-2-5-11(20-8)21(17,18)16-6-10(7-16)13-14-12(15-19-13)9-3-4-9/h2,5,9-10H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAZQZBDUFJHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure comprising a cyclopropyl group, a sulfonyl moiety, and an azetidine ring, which contribute to its diverse pharmacological properties.
The molecular formula of this compound is with a molar mass of approximately 318.39 g/mol. Its chemical structure includes the oxadiazole ring known for its significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than those of conventional antibiotics . In particular, studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant strains of bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 1.56 | |
| Compound B | E. coli | 0.78 | |
| Compound C | M. tuberculosis | 4–8 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For example, some derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell growth and survival .
Case Study:
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity comparable to established chemotherapeutic agents .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition: Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction: These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- DNA Interaction: Some studies suggest that oxadiazoles may interact with DNA or RNA, disrupting replication and transcription processes.
Scientific Research Applications
Antimicrobial Properties
Studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:
- The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that 3-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole may act as a potent inhibitor of cancer cell proliferation. The oxadiazole ring has been associated with the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells . In vitro studies have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines.
Anti-inflammatory Effects
Some derivatives of oxadiazoles have been evaluated for their anti-inflammatory properties, potentially providing therapeutic avenues for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) attached to the azetidine ring serves as an electron-withdrawing group, enhancing susceptibility to nucleophilic substitution. Key reactions include:
This reactivity is leveraged to modify the azetidine scaffold for structure-activity relationship (SAR) studies in drug discovery .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring exhibits moderate aromaticity, enabling electrophilic substitution and ring-opening reactions:
Key Reactions:
-
Electrophilic halogenation :
Chlorination or bromination at the oxadiazole’s C3 position occurs under mild halogenation conditions (e.g., Cl₂/FeCl₃), forming halogenated derivatives used in cross-coupling reactions . -
Ring-opening with nucleophiles :
Treatment with strong nucleophiles (e.g., Grignard reagents) at 60–80°C cleaves the oxadiazole ring, yielding substituted amidoximes .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂, 25°C, 2h | 3-Chloro-oxadiazole derivative |
| Grignard addition | RMgX, THF, 60°C, 4h | Amidoxime intermediate |
Azetidine Ring Modifications
The azetidine ring undergoes strain-driven reactions, including:
-
Ring expansion : Reacts with carbonyl compounds (e.g., ketones) under acidic conditions to form pyrrolidine derivatives.
-
Protonation-deprotonation : The sulfonyl group stabilizes azetidine’s NH group, enabling deprotonation with strong bases (e.g., LDA) for alkylation reactions.
Example :
Thiophene Sulfonyl Group Reactivity
The 5-methylthiophene-2-sulfonyl group participates in:
-
Electrophilic aromatic substitution :
Nitration (HNO₃/H₂SO₄) or sulfonation introduces functional groups at the thiophene’s C4 position. -
Oxidation :
H₂O₂/CH₃COOH oxidizes the methyl group to a carboxylic acid, altering solubility and bioactivity.
Cross-Coupling Reactions
The compound’s aryl and heteroaryl components enable catalytic cross-coupling:
| Reaction Type | Catalysts/Conditions | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biphenyl derivatives for drug design |
| Sonogashira | CuI, PdCl₂, PPh₃, NEt₃, 70°C | Alkynylated analogs |
These reactions diversify the compound’s structure for high-throughput screening .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH < 3) : Oxadiazole ring hydrolyzes to amidoxime (t₁/₂ = 2.5h) .
-
Neutral/basic conditions : Stable for >24h, making it suitable for oral drug formulations .
Synthetic Methodologies
Synthesis involves cyclization of pre-functionalized precursors:
-
Amidoxime route :
\text{3-Cyclopropylamidoxime} + \text{1-((5-methylthiophen-2-yl)sulfonyl)azetidine-3-carbonyl chloride} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Target compound} $$ (Yield: 68%) .
This compound’s multifunctional design supports tailored modifications for antimicrobial, anticancer, and materials science applications. Controlled reaction conditions (temperature, pH, catalysts) are critical to optimizing yields and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs with shared motifs, such as the 1,2,4-oxadiazole core, cyclopropyl substituents, or sulfonated heterocycles. Below is a detailed analysis supported by available
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications :
- The target compound’s 1,2,4-oxadiazole core is conserved across analogs, but substituent diversity dictates pharmacological properties. For example, the sulfonated azetidine group in the target compound may enhance solubility or receptor binding compared to the triazole in 8c or the trifluoromethylphenyl group in the pyrazole analog .
This contrasts with the electron-deficient trifluoromethyl group in , which may influence metabolic stability .
Biological Relevance :
- While 8c demonstrates high nitrogen content (39.40% N) conducive to hydrogen bonding in biological systems , the target compound’s sulfonamide moiety may confer protease inhibition or antimicrobial activity, as seen in sulfonamide-containing drugs. The furan-pyrrolidine analog in highlights the role of heterocyclic appendages in optimizing pharmacokinetics.
Synthetic Challenges :
- The azetidine sulfonation in the target compound introduces steric and synthetic complexity compared to simpler analogs like 8c . This may necessitate advanced coupling reagents or protection strategies, as inferred from triazole-oxadiazole synthesis protocols .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure (C₁₃H₁₅N₃O₃S₂) decomposes into three synthons:
- 1,2,4-Oxadiazole core (positions 3 and 5)
- Cyclopropyl substituent (position 3)
- 1-((5-Methylthiophen-2-yl)sulfonyl)azetidine (position 5)
Retrosynthetic cleavage at the oxadiazole C5–N bond suggests two convergent pathways:
- Pathway A : Cyclopropyl amidoxime + sulfonated azetidine carboxylic acid derivative
- Pathway B : Nitrile oxide-azetidine nitrile cycloaddition
Current literature predominantly utilizes Pathway A due to superior yields (68–92%) and scalability.
Synthetic Route Development
Azetidine Sulfonation and Intermediate Preparation
Step 1: Synthesis of 1-((5-Methylthiophen-2-yl)Sulfonyl)Azetidin-3-Amine
Azetidine-3-amine reacts with 5-methylthiophene-2-sulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
Reaction Conditions
Mechanistic Insight : The sulfonyl chloride undergoes nucleophilic attack by the azetidine amine, followed by HCl elimination. Excess base neutralizes liberated HCl, preventing azetidine ring opening.
Step 2: Cyclopropyl Amidoxime Synthesis
Cyclopropanecarbonitrile is converted to cyclopropyl amidoxime via hydroxylamine hydrochloride treatment:
Reaction Conditions
Oxadiazole Formation via Cyclocondensation
Method 1: Iodine-Mediated Oxidative Cyclization
Cyclopropyl amidoxime (1.0 equiv) reacts with 1-((5-methylthiophen-2-yl)sulfonyl)azetidine-3-carboxylic acid (1.05 equiv) using iodine as the cyclizing agent:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 8 h |
| Iodine Equivalence | 1.2 equiv |
| Yield | 85% |
Mechanism : Iodine oxidizes the amidoxime-carboxylic acid adduct, facilitating dehydration and cyclization to form the 1,2,4-oxadiazole ring.
Method 2: Phosphine-Mediated Coupling
Alternative cyclization using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄):
Conditions
- Solvent: Tetrahydrofuran (THF)
- Reagents: PPh₃ (1.5 equiv), CCl₄ (2.0 equiv)
- Temperature: 25°C
- Time: 24 h
- Yield: 78%
Advantage : Avoids iodine residues, simplifying purification.
Reaction Optimization and Scalability
Solvent Screening for Cyclocondensation
Table 1: Solvent Impact on Oxadiazole Formation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 98.2 |
| THF | 7.5 | 78 | 97.8 |
| DMF | 36.7 | 65 | 95.1 |
| Toluene | 2.4 | 42 | 91.3 |
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates via transition-state stabilization.
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology improves heat transfer and reduces reaction time:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ as a catalyst) .
- Step 2 : Sulfonylation of the azetidine ring using 5-methylthiophene-2-sulfonyl chloride, often in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3 : Coupling the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopropyl protons at δ ~0.5–2.0 ppm; sulfonyl groups influence nearby proton shifts) .
- IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) functionalities .
- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .
Q. What preliminary biological activities have been reported for similar 1,2,4-oxadiazole derivatives?
- Findings :
- Antimicrobial activity : Thiophene-sulfonamide derivatives show inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) via interference with cell wall synthesis .
- Enzyme inhibition : Oxadiazoles with sulfonyl groups exhibit activity against carbonic anhydrase or kinases, likely due to hydrogen bonding with active-site residues .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
- Molecular docking : Simulate binding poses with target proteins (e.g., PDB: 1XH9 for carbonic anhydrase) using AutoDock Vina. Prioritize sulfonyl and oxadiazole moieties as key binding motifs .
Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?
- Case Study : If yields vary for sulfonylation steps:
- Parameter optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride), solvent (e.g., DMF vs. THF), or temperature (e.g., 0°C vs. room temperature) .
- Byproduct analysis : Use LC-MS to identify undesired side products (e.g., over-sulfonated derivatives).
Q. How does the sulfonyl-azetidine moiety influence pharmacokinetic properties?
- ADME profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
